molecular formula C15H17NO2 B1449429 Benzyl 2-ethynylpiperidine-1-carboxylate CAS No. 124981-19-7

Benzyl 2-ethynylpiperidine-1-carboxylate

Cat. No. B1449429
M. Wt: 243.3 g/mol
InChI Key: KISJCDCGAUVDGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

“Benzyl 2-ethynylpiperidine-1-carboxylate” has a molecular weight of 243.3 g/mol. It contains a total of 38 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate(s) (aliphatic) .


Physical And Chemical Properties Analysis

“Benzyl 2-ethynylpiperidine-1-carboxylate” has a molecular weight of 243.31 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Benzyl 2-ethynylpiperidine-1-carboxylate plays a role in the synthesis of various organic compounds. It has been used in the synthesis of benzyl esters, demonstrating compatibility with sensitive functionalities such as amino acids and sugar derivatives (Tummatorn, Albiniak, & Dudley, 2007).
  • The compound is integral in creating novel 1,4-benzodiazepine derivatives, a class of compounds significant in synthetic and medicinal chemistry (Wang, Guo, Wang, Huang, & Wang, 2008).

Enzymatic Resolution and Inhibitors

  • Benzyl 2-ethynylpiperidine-1-carboxylate's derivatives have been used in enzymatic resolution processes, particularly in the production of certain pharmaceuticals, showcasing its utility in stereochemistry and drug synthesis (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
  • A specific derivative, Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, has been identified as a potent and specific inhibitor of aldose reductase, suggesting its potential use in medical research (Mylari, Beyer, & Siegel, 1991).

Chemical Transformations and Catalysis

  • The compound has been used in Ni-catalyzed carboxylation reactions with CO2, demonstrating a method for assembling phenylacetic acids under mild conditions, which is noteworthy for organic synthesis (León, Correa, & Martín, 2013).
  • In photoredox catalysis, benzyl 2-ethynylpiperidine-1-carboxylate derivatives have been used for the carboxylation of benzylic C–H bonds with CO2, indicating its role in developing metal-free synthetic methods (Meng, Schirmer, Berger, Donabauer, & König, 2019).

Novel Synthetic Routes and Compound Characterization

properties

IUPAC Name

benzyl 2-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-14-10-6-7-11-16(14)15(17)18-12-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISJCDCGAUVDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-ethynylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Scarpi, S Begliomini, C Prandi… - European Journal of …, 2015 - Wiley Online Library
The gold(I)‐catalysed reaction of N‐Boc‐protected 6‐alkynyl‐3,4‐dihydro‐2H‐pyridines, which gives synthetically useful vinylogous amides (β‐enaminones), has been studied in detail, …

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